molecular formula C10H10O3 B2668245 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one CAS No. 181052-88-0

7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one

Cat. No.: B2668245
CAS No.: 181052-88-0
M. Wt: 178.187
InChI Key: KKAQANLUERRIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one is a high-purity organic compound with the molecular formula C10H10O3, supplied for laboratory research use. This dihydrobenzofuran derivative serves as a valuable chemical scaffold and synthetic intermediate in medicinal chemistry and drug discovery research. Compounds based on the dihydrobenzofuran structure have been the subject of scientific investigation due to their diverse biological activities. Recent studies have shown that certain dihydrobenzofuran derivatives exhibit promising bioactive properties, including potent anticancer activity against human oral and lung carcinoma cell lines . The structural motif is also of significant interest in synthetic organic chemistry, where it is utilized in rearrangement reactions to create complex molecular architectures for further pharmaceutical development . Researchers employ this compound and its analogs as key intermediates in the synthesis of more complex molecules for biological evaluation. Handle with care in a controlled laboratory environment. This product is intended for research purposes solely and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

7-methoxy-2-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-9(11)7-4-3-5-8(12-2)10(7)13-6/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAQANLUERRIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2=C(O1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Chemical Reactions Analysis

7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

Analgesic Activity

Research indicates that derivatives of 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one exhibit notable analgesic properties. A patent document highlights the superior analgesic activity of these compounds compared to traditional analgesics like Pentazocine. In animal studies, various dosages were administered to mice, demonstrating effective pain relief through behavioral assessments such as the acetic acid stretching test and tail-flick test. The results showed a significant reduction in pain response, indicating the potential for these compounds as effective analgesics with low toxicity profiles .

Anticancer Potential

Recent studies have identified the anticancer properties of this compound derivatives. For instance, specific dihydrobenzofuran derivatives isolated from medicinal plants have shown promising results against various cancer cell lines, including oral squamous cell carcinoma (CAL-27) and lung carcinoma (NCI H460). The compound demonstrated an IC50 value of 48.52 μM for CAL-27 cells, which is significantly lower than that of standard chemotherapeutic agents . Additionally, antiangiogenesis assays revealed that these compounds could inhibit new blood vessel formation, a critical factor in tumor growth and metastasis .

Mechanistic Insights

Cellular Mechanisms

The anticancer mechanisms of this compound derivatives involve apoptosis induction and targeting specific cellular pathways. Flow cytometry analyses confirmed that these compounds induce apoptosis in cancer cells after treatment periods ranging from 24 to 48 hours. Docking studies suggest that these compounds may interact with DNA and thymidylate synthase, further elucidating their potential as therapeutic agents in cancer treatment .

Comparative Efficacy

A comparative analysis of the anticancer activity of different dihydrobenzofuran derivatives is presented in Table 1. This table summarizes the IC50 values against various cancer cell lines and highlights the potency of each compound.

CompoundCancer Cell LineIC50 Value (μM)Mechanism
Compound 1CAL-27 (oral)48.52 ± 0.95Apoptosis induction
Compound 2NCI H460 (lung)Higher concentrations neededApoptosis induction
Compound 3CAL-27 (oral)53.24 ± 1.49Apoptosis induction

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Substituent Positioning and Isomerism

  • Properties: Melting point 101–103°C; serves as a scaffold for functionalization . Comparison: The absence of methoxy and methyl groups in 3-Coumaranone results in lower molecular weight (134.13 g/mol) and higher symmetry, enhancing crystallinity. In contrast, the 7-methoxy and 2-methyl groups in the target compound likely reduce symmetry, affecting melting point and solubility .
  • 5-Methoxy-3-benzofuranone: Structure: Methoxy group at position 5 instead of 5. Properties: Structural isomerism alters electronic distribution; the para-methoxy position (relative to the ketone) may influence reactivity in electrophilic substitutions compared to the meta-position in the target compound .

Substituent Type and Stability

  • 6-Benzyloxy-2,3-dihydrobenzofuran-3-one (CAS 139149-21-6): Structure: Benzyloxy group at position 6. Synthesis: Derived from 6-hydroxy-2H-benzofuran-3-one via benzylation with bromobenzene or benzyl chloride . Benzyl ethers are also prone to hydrogenolysis, whereas methoxy groups are more stable under acidic/basic conditions .
  • Unsubstituted Dihydrobenzofuranones (e.g., Compound 8 in ): Reactivity with DAST: Reacts with diethylaminosulfurtrifluoride (DAST) to form fluorinated derivatives but exhibits lower stability, decomposing at room temperature. The target compound’s methoxy and methyl groups may enhance steric and electronic stabilization, mitigating decomposition .

Biological Activity

7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H12O3C_{11}H_{12}O_3, with a molecular weight of approximately 192.21 g/mol. The compound features a benzofuran core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains and fungi. For instance, research indicates that this compound exhibits inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-715.0
A54922.5

Mechanistically, the compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells by upregulating apoptotic markers.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against cellular damage.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound in vitro against various pathogens. The results showed that the compound effectively inhibited growth at low concentrations, supporting its use as a natural antimicrobial agent .

Study on Anticancer Mechanisms

In another study focusing on breast cancer cells, treatment with this compound resulted in significant cell cycle arrest at the G2/M phase and increased apoptosis rates compared to untreated controls. This study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways .

Q & A

Q. What are the optimized synthetic routes for 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one, and how are intermediates characterized?

Methodological Answer: A one-pot pseudo three-component method has been employed for synthesizing benzofuran derivatives. For example, substituted benzofurans are synthesized via cyclization reactions using aryl aldehydes and hydroxylamine derivatives under acidic conditions. Key intermediates are characterized using 1H^1H NMR and 13C^{13}C NMR spectroscopy to confirm regioselectivity and structural integrity. For instance, in similar compounds, 1H^1H NMR peaks at δ 1.35–1.45 ppm (methyl groups) and δ 6.80–7.50 ppm (aromatic protons) are critical for structural validation .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming substitution patterns and ring saturation. For example, dihydrobenzofuran derivatives exhibit distinct signals for methyl groups (δ 1.2–1.5 ppm) and methoxy protons (δ 3.7–3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, especially when conflicting NMR data arise .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as benzofuran derivatives may irritate mucous membranes .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Store in airtight containers away from strong oxidizers or acids to prevent unintended reactions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) between synthetic batches be systematically resolved?

Methodological Answer: Contradictions often arise from:

  • Regioisomeric impurities : Use 2D NMR (e.g., COSY, HSQC) to differentiate between isomeric products. For example, 1H^1H-1H^1H coupling patterns in NOESY spectra can confirm spatial proximity of substituents .
  • Solvent effects : Compare spectra acquired in deuterated chloroform vs. DMSO, as solvent polarity can alter chemical shifts by up to 0.3 ppm .
  • Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for chlorinated benzofuran derivatives .

Q. What reaction mechanisms underpin the formation of this compound in multi-component syntheses?

Methodological Answer: The synthesis typically involves:

  • Acid-catalyzed cyclization : Protonation of hydroxylamine intermediates facilitates intramolecular nucleophilic attack, forming the dihydrofuran ring .
  • Methoxy group stabilization : Methoxy substituents act as electron donors, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .
  • Byproduct mitigation : Optimize reaction temperature (e.g., 60–80°C) to minimize side reactions like over-oxidation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the 6-position to enhance binding to enzymatic targets, as seen in fluorescent assays for collagenase inhibition .
  • Methoxy positional effects : Compare 7-methoxy vs. 6-methoxy analogs using enzyme inhibition assays. For example, 7-methoxy derivatives show higher bioactivity due to improved hydrophobic interactions .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, validated by in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.